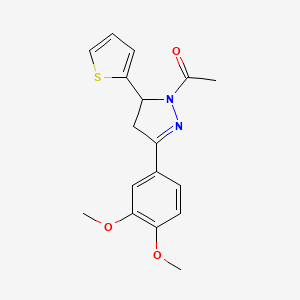![molecular formula C21H26ClNO B4107893 [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol](/img/structure/B4107893.png)
[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol
Descripción general
Descripción
[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol, also known as BMT-1, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. BMT-1 belongs to the class of compounds known as opioid receptor modulators, which have been shown to have analgesic effects. In
Aplicaciones Científicas De Investigación
[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in the treatment of pain and addiction. Studies have shown that [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol has analgesic effects in animal models of pain, and it has been suggested that it may be a promising alternative to traditional opioid analgesics due to its lower potential for abuse and dependence.
Mecanismo De Acción
[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol is a selective mu opioid receptor modulator, meaning that it binds selectively to the mu opioid receptor and modulates its activity. The mu opioid receptor is involved in the regulation of pain, reward, and addiction, and modulating its activity can have analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may be a promising alternative to traditional opioid analgesics due to its lower potential for abuse and dependence. [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol has also been shown to reduce the rewarding effects of opioids and other drugs of abuse, suggesting that it may have anti-addictive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol is its selectivity for the mu opioid receptor, which allows for more targeted effects and potentially fewer side effects compared to traditional opioid analgesics. However, one limitation of [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol is its relatively low potency compared to traditional opioid analgesics, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol. One direction is to further explore its potential as an analgesic and anti-addictive agent, particularly in comparison to traditional opioid analgesics. Another direction is to investigate the potential for [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol to have neuroprotective effects, as recent studies have suggested that mu opioid receptor activation may have neuroprotective properties. Additionally, further research is needed to determine the optimal dosing and administration of [4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol for therapeutic applications.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-17-6-2-3-8-19(17)15-23-12-10-21(16-24,11-13-23)14-18-7-4-5-9-20(18)22/h2-9,24H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMCLSGWWIWARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)(CC3=CC=CC=C3Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4107812.png)
![N-[4-(benzyloxy)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107826.png)
![2-{[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4107837.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4107841.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107847.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4107850.png)


![N-[2-(phenylthio)cyclohexyl]acetamide](/img/structure/B4107867.png)
![7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4107874.png)

![N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4107896.png)
![methyl 4-[1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4107899.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4107901.png)